molecular formula C21H27N5O2 B11238677 N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)cyclopentanecarboxamide

N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)cyclopentanecarboxamide

Cat. No.: B11238677
M. Wt: 381.5 g/mol
InChI Key: HYTZJWTZJOPJAO-UHFFFAOYSA-N
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Description

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a morpholine group and a cyclopentanecarboxamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Coupling with the Phenyl Group: The pyrimidine derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Formation of the Cyclopentanecarboxamide Moiety: The final step involves the formation of the cyclopentanecarboxamide moiety through an amide coupling reaction, typically using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • 4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)benzoic acid

Uniqueness

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)CYCLOPENTANECARBOXAMIDE is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the morpholine group and the cyclopentanecarboxamide moiety differentiates it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]cyclopentanecarboxamide

InChI

InChI=1S/C21H27N5O2/c1-15-14-19(26-10-12-28-13-11-26)25-21(22-15)24-18-8-6-17(7-9-18)23-20(27)16-4-2-3-5-16/h6-9,14,16H,2-5,10-13H2,1H3,(H,23,27)(H,22,24,25)

InChI Key

HYTZJWTZJOPJAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3CCCC3)N4CCOCC4

Origin of Product

United States

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